molecular formula C31H37ClN4O5S B1237580 艾斯匹尼布甲磺酸盐 CAS No. 514820-03-2

艾斯匹尼布甲磺酸盐

货号 B1237580
CAS 编号: 514820-03-2
分子量: 613.2 g/mol
InChI 键: MRKSDPIHUJSKRA-HZPIKELBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ispinesib mesylate is a synthetic small molecule derived from quinazolinone with antineoplastic properties . It selectively inhibits the mitotic motor protein, kinesin spindle protein (KSP), resulting in inhibition of mitotic spindle assembly, induction of cell cycle arrest during the mitotic phase, and cell death in tumor cells that are actively dividing .


Synthesis Analysis

The synthesis of Ispinesib involves complex chemical reactions. It has been reported that Ispinesib is a potent inhibitor of kinesin spindle protein (KSP), which has been identified as a promising target for antimitotic anticancer drugs . The synthesized compounds have shown structural similarity to Ispinesib, a quinazolinone-based KSP inhibitor .


Molecular Structure Analysis

Ispinesib mesylate has a molecular formula of C31H37ClN4O5S . Its average mass is 613.167 Da and its monoisotopic mass is 612.217346 Da . It belongs to the class of organic compounds known as n,n-dialkyl-p-toluamides .


Physical And Chemical Properties Analysis

Ispinesib mesylate has a water solubility of 0.00122 mg/mL. Its logP values are 4.71 (ALOGPS) and 5.53 (Chemaxon). It has a pKa (Strongest Basic) of 9.77. It has a refractivity of 151.42 m3·mol-1 and a polarizability of 56.34 Å3 .

科学研究应用

1. 乳腺癌治疗

  • 艾斯匹尼布在体外和体内模型中均显示出对乳腺癌的显着活性。它已证明具有导致肿瘤消退甚至在某些乳腺癌模型中无肿瘤存活的能力。该药物增强了其他批准的乳腺癌疗法的抗肿瘤活性,如曲妥珠单抗、拉帕替尼、阿霉素和卡培他滨,表明其作为联合疗法的潜力 (Purcell 等,2010 年;临床癌症研究)

2. 分析药物靶点

  • DrugTargetSeqR 方法(结合高通量测序和基于 CRISPR/Cas9 的基因组编辑)已应用于艾斯匹尼布。这种方法有助于识别药物的生理靶点,并了解可能导致人类癌细胞中耐药性的遗传和表观遗传机制 (Kasap 等,2014 年;自然化学生物学)

3. 头颈部鳞状细胞癌

  • 一项在复发性或转移性头颈部鳞状细胞癌 (RMHNSC) 中进行的艾斯匹尼布 II 期研究显示,在测试的给药方案中抗肿瘤活性有限。本研究有助于了解该药在该特定癌症类型中的疗效和安全性 (Tang 等,2008 年;研究性新药)

4. 前列腺癌

  • 艾斯匹尼布在先前接受过紫杉烷治疗的雄激素非依赖性前列腺癌中进行了研究。然而,该研究得出结论,艾斯匹尼布在这种情况下不活跃,提供了对其局限性和靶向特定癌症类型的必要性的宝贵见解 (Beer 等,2008 年;临床泌尿生殖系统癌症)

5. 结直肠癌

  • 一项在转移性结直肠癌中使用艾斯匹尼布的 II 期研究表明,该药物在测试剂量和给药方案中未在经过大量预处理的患者中显示出显着活性。这一发现强调需要进一步研究以优化其在结直肠癌治疗中的使用 (El-Khoueiry 等,2006 年;临床肿瘤学杂志)

6. 胰腺癌

  • 艾斯匹尼布作为胰腺癌的潜在治疗剂显示出有希望的结果,这是通过抑制剂库筛选确定的。其功能靶点 Eg5 的表达与胰腺癌术后较差的预后相关,表明该药物在这类癌症中具有潜在的疗效和相关性 (Murase 等,2021 年;癌症科学)

7. 晚期实体瘤

  • 艾斯匹尼布与其他药物(如多西他赛)联合用于晚期实体瘤的研究探索了最大耐受剂量、安全性及疗效。这些研究提供了艾斯匹尼布在各种实体瘤的联合治疗中的潜力的见解 (Blagden 等,2008 年;英国癌症杂志)

作用机制

Ispinesib selectively inhibits KSP and prevents its binding to microtubules, resulting in inhibition of mitotic spindle assembly, induction of cell cycle arrest during the M-phase, and cell death in tumor cells that are actively dividing .

属性

IUPAC Name

N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33ClN4O2.CH4O3S/c1-20(2)27(34(17-7-16-32)29(36)23-12-10-21(3)11-13-23)28-33-26-18-24(31)14-15-25(26)30(37)35(28)19-22-8-5-4-6-9-22;1-5(2,3)4/h4-6,8-15,18,20,27H,7,16-17,19,32H2,1-3H3;1H3,(H,2,3,4)/t27-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKSDPIHUJSKRA-HZPIKELBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N(CCCN)[C@@H](C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H37ClN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70199455
Record name Ispinesib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

613.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ispinesib mesylate

CAS RN

514820-03-2
Record name Ispinesib mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=514820-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ispinesib mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0514820032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ispinesib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISPINESIB MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6ZMD4UH3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ispinesib mesylate
Reactant of Route 2
Ispinesib mesylate
Reactant of Route 3
Ispinesib mesylate
Reactant of Route 4
Ispinesib mesylate
Reactant of Route 5
Reactant of Route 5
Ispinesib mesylate
Reactant of Route 6
Ispinesib mesylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。